2-[3-(2,4-Dichloro-phenyl)-propyl]-6-methoxy-benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[3-(2,4-Dichloro-phenyl)-propyl]-6-methoxy-benzoic acid” is a complex organic molecule. It contains a benzoic acid moiety, which is a common component in various pharmaceuticals and is known for its antimicrobial properties . The molecule also contains a 2,4-dichlorophenyl group, which is a common motif in various pesticides and pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the benzoic acid moiety, the introduction of the methoxy group, and the coupling of these components with the 2,4-dichlorophenyl-propyl group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (from the phenyl and benzoic acid moieties), halogens (the dichloro group), a propyl chain, and a methoxy group. These functional groups could potentially influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the benzoic acid moiety could participate in reactions typical of carboxylic acids, such as esterification or amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylic acid and methoxy groups could impact the compound’s solubility in different solvents .Wissenschaftliche Forschungsanwendungen
References:
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443
- 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl]ethyl]-2H-1,2,3-triazol-4-yl]acetamide : A hybridization-based approach for anticancer ligand design. Molecules, 27(1), 1328
- 2,4-Dichloro-3,5-difluorobenzoic acid : An efficient synthetic precursor. Journal of Fluorine Chemistry, 174, 1-4
- Synthesis of 2,5-dichloro 3,4-diformyl (N-substituted phenyl)pyrrolidine-3,4-dione : A study on potential applications
- Thiazoles : Having diverse biological activities. Medicinal Chemistry Research, 20(8), 1229-1236
Safety and Hazards
Wirkmechanismus
Target of Action
Based on its structural similarity to other compounds, it may interact with proteins or enzymes involved in carbon-carbon bond formation .
Mode of Action
It might involve the formation of sigma bonds with its targets, leading to changes in their function . The compound may also participate in Suzuki–Miyaura (SM) cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Biochemical Pathways
The compound may affect biochemical pathways related to carbon-carbon bond formation, such as the Suzuki–Miyaura cross-coupling pathway . This pathway involves the coupling of chemically differentiated fragments with a metal catalyst, leading to changes in downstream processes .
Pharmacokinetics
Its bioavailability may be influenced by factors such as its lipophilicity and water solubility .
Result of Action
It may induce changes in the function of its targets, leading to alterations in biochemical pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-[3-(2,4-Dichloro-phenyl)-propyl]-6-methoxy-benzoic acid. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity .
Eigenschaften
IUPAC Name |
2-[3-(2,4-dichlorophenyl)propyl]-6-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2O3/c1-22-15-7-3-6-12(16(15)17(20)21)5-2-4-11-8-9-13(18)10-14(11)19/h3,6-10H,2,4-5H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVFJRIBHKYVAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)O)CCCC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(2,4-Dichloro-phenyl)-propyl]-6-methoxy-benzoic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.